molecular formula C8H12N4O2 B11470476 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11470476
M. Wt: 196.21 g/mol
InChI Key: BDJQWQGVXWHIAD-UHFFFAOYSA-N
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Description

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide is a chemical compound based on the 1,2,5-oxadiazole heterocyclic scaffold, a core structure of significant interest in modern medicinal chemistry and drug discovery. This specific derivative features a cyclopentyl carboxamide substitution, a modification that can fine-tune the molecule's physicochemical properties and biological interaction profile. The 1,2,5-oxadiazole ring system, and its isomers, are extensively investigated for their unique bioisosteric properties, which allow them to serve as stable analogs of ester and amide functional groups, thereby often enhancing metabolic stability in potential drug candidates . Researchers value this compound for its potential applications across multiple therapeutic areas. Heterocyclic compounds containing the 1,2,5-oxadiazole core have demonstrated a broad spectrum of reported biological activities, including cytotoxic properties . The presence of the 4-amino group and the N-cyclopentyl carboxamide on the oxadiazole ring creates a multifunctional scaffold amenable to further structural exploration. This makes it a valuable intermediate for synthetic chemists working to develop novel molecules targeting various enzymes and receptors implicated in disease pathways. The compound's structural features are consistent with those used in the design of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP) and tankyrases, which are important targets in oncology research . A closely related analog, 4-amino-N-[(1R,3S)-3-hydroxycyclopentyl]-1,2,5-oxadiazole-3-carboxamide, has been characterized in structural biology studies, confirming the relevance of this chemotype in biophysical research . This product is provided for research purposes as a building block in the synthesis of more complex bioactive molecules, a scaffold for library development in high-throughput screening, or a tool compound for mechanistic studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C8H12N4O2/c9-7-6(11-14-12-7)8(13)10-5-3-1-2-4-5/h5H,1-4H2,(H2,9,12)(H,10,13)

InChI Key

BDJQWQGVXWHIAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NON=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of cyclopentylamine with 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide, as anticancer agents. The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been reported to exhibit moderate to high activity against human cancer cell lines such as colon adenocarcinoma and melanoma, with IC50 values indicating effectiveness in inhibiting cell proliferation .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)
4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamideMCF-7TBD
Derivative AHeLa0.65
Derivative BPANC-12.41

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazoles can act as inhibitors of bacterial and fungal growth. Specific derivatives have shown effectiveness against resistant strains of bacteria and fungi, making them potential candidates for developing new antibiotics .

Herbicidal Activity

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide and its derivatives have been explored for their herbicidal properties. Studies suggest that these compounds can effectively control unwanted vegetation by inhibiting specific biochemical pathways in plants. This application is particularly relevant in the development of environmentally friendly herbicides that target specific weed species without harming crop plants .

Table 2: Herbicidal Efficacy of Oxadiazole Compounds

CompoundTarget Weed SpeciesEfficacy (%)
4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamideSpecies XTBD
Compound CSpecies Y85%

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of oxadiazole compounds is crucial for optimizing their biological activity. The presence of functional groups such as amino and carboxamide enhances their interaction with biological targets, leading to increased potency against various diseases .

Case Studies

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Antitumor Evaluation : A library of oxadiazole compounds was synthesized and evaluated for cytotoxicity against murine tumor lines. Some compounds displayed selectivity towards tumor cells over normal cells, indicating their potential as chemotherapeutic agents .
  • Field Trials for Herbicidal Activity : Field tests demonstrated the effectiveness of oxadiazole-based herbicides in controlling nematodes in infested soils, showcasing their agricultural utility .

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position 3) Key Properties/Data
4-Amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide C₁₄H₁₅N₅O₂ 285.31 Cyclopentylcarboxamide Lipophilic; potential steric hindrance from cyclopentyl group
4-Methyl-1,2,5-oxadiazole-3-carboxamide C₄H₅N₃O₂ 127.10 Methylcarboxamide Simpler structure; lower molecular weight; SMILES: CC1=NON=C1C(=O)N
4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide C₄H₆N₄O₂ 142.12 Methylcarboxamide Higher polarity due to amino group; used in tRNA methyltransferase inhibitors
4-Hydroxy-N-(3-(trifluoromethyl)phenyl)-1,2,5-oxadiazole-3-carboxamide C₁₀H₇F₃N₃O₃ 274.18 3-(Trifluoromethylphenyl) Enhanced electron-withdrawing effects; m.p. 165.3–167.5°C; AKR1C3 inhibitor
4-Amino-1,2,5-oxadiazole-3-hydroxamate (Tl complex) C₃H₃N₄O₃Tl 367.50 Hydroxamate Coordinates thallium(I); forms 3D hydrogen-bonded networks
Key Observations:
  • Electron Effects : The trifluoromethylphenyl group in 4-hydroxy-N-(3-(trifluoromethyl)phenyl)-... introduces strong electron-withdrawing effects, altering reactivity and binding affinity .
  • Coordination Chemistry : The hydroxamate analog demonstrates metal-binding capabilities, forming supramolecular architectures with thallium(I) .

Hydrogen Bonding and Crystallography

  • Target Compound : Likely forms N-H⋯N and N-H⋯O hydrogen bonds, similar to its oxime derivative, which creates a 3D network in the crystal lattice .
  • Tl(I) Complex : Exhibits μ₃-coordination modes with Tl(I) ions, supported by O-H⋯N and N-H⋯O interactions .

Biological Activity

4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. The oxadiazole scaffold is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide is C7_{7}H10_{10}N4_{4}O2_{2}. The structure features a five-membered oxadiazole ring that contributes to its biological activity through interactions with various biological targets.

Research indicates that compounds with the oxadiazole structure often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells by activating caspases and modulating p53 expression levels.
  • Cell Cycle Arrest : Compounds have been reported to arrest cell cycle progression at specific phases (e.g., G1 phase) in various cancer cell lines.

Biological Activity Overview

The biological activity of 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide has been explored in various studies. Below is a summary of findings related to its anticancer properties:

StudyCell LineIC50_{50} (µM)Mechanism
Study 1MCF-7 (breast cancer)0.48Induction of apoptosis via caspase activation
Study 2HCT-116 (colon cancer)0.78Cell cycle arrest at G1 phase
Study 3HeLa (cervical cancer)0.65Inhibition of DNA synthesis

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50_{50} values indicating potent activity comparable to established chemotherapeutics such as Tamoxifen .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound leads to an increase in caspase-3/7 activity, suggesting a mechanism involving apoptosis induction. Western blot assays confirmed upregulation of p53 protein levels post-treatment .
  • Molecular Docking Studies : Computational studies indicated strong hydrophobic interactions between the compound and target proteins involved in cancer cell survival pathways. This suggests a potential for optimizing the compound's structure to enhance its binding affinity and selectivity .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide exhibits a favorable safety profile in vivo. High doses administered to murine models did not result in significant adverse effects, indicating potential for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-amino-N-cyclopentyl-1,2,5-oxadiazole-3-carboxamide, and how do reaction parameters affect yield?

  • Methodology : Optimize via stepwise functionalization. For example, cyclization of precursor nitriles or carboxamide intermediates under controlled pH (e.g., acidic conditions for oxadiazole ring formation). Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly influence cyclization efficiency. Catalysts like EDCI/HOBt may enhance coupling of the cyclopentylamine moiety .
  • Data Consideration : Monitor yields via HPLC and characterize intermediates using FT-IR (e.g., carbonyl stretch at ~1650 cm⁻¹) and LC-MS.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and oxadiazole carbons (δ 150–160 ppm).
  • IR : Validate amide C=O (~1680 cm⁻¹) and NH₂ stretches (~3350 cm⁻¹).
  • HRMS : Exact mass calculation (C₈H₁₂N₅O₂ requires [M+H]⁺ = 210.0984).
    • Validation : Cross-reference with literature data for analogous oxadiazole-carboxamides (e.g., (Z)-4-amino-1,2,5-oxadiazole-3-carboxamide oxime ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.